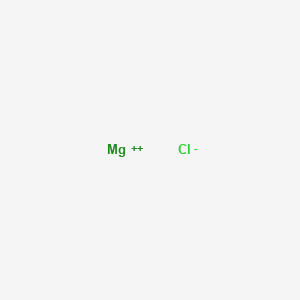
Magnesium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium chloride is an inorganic compound with the chemical formula MgCl₂. It forms hydrates MgCl₂·nH₂O, where n can range from 1 to 12. These salts are colorless or white solids that are highly soluble in water. Magnesium chloride is commonly found in nature, particularly in seawater and brine, and has a variety of practical uses .
Synthetic Routes and Reaction Conditions:
Hydrochloric Acid and Magnesium Hydroxide: Magnesium chloride can be synthesized by reacting magnesium hydroxide with hydrochloric acid: [ \text{Mg(OH)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} ]
Magnesium Carbonate and Hydrochloric Acid: Another method involves reacting magnesium carbonate with hydrochloric acid: [ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods:
Extraction from Brine or Seawater: Magnesium chloride is often extracted from brine or seawater.
Solution Mining: The mineral bischofite (MgCl₂·6H₂O) is extracted by solution mining from ancient seabeds, such as the Zechstein seabed in northwest Europe.
Types of Reactions:
Oxidation and Reduction: Magnesium chloride can undergo electrolysis to produce magnesium metal and chlorine gas: [ \text{MgCl}_2 \rightarrow \text{Mg} + \text{Cl}_2 ]
Substitution Reactions: Magnesium chloride can react with other compounds to form different magnesium salts.
Common Reagents and Conditions:
Electrolysis: Involves the use of an electric current to drive the non-spontaneous reaction, typically performed in a molten state.
Hydrochloric Acid: Commonly used in the synthesis of magnesium chloride from magnesium hydroxide or carbonate.
Major Products Formed:
Magnesium Metal: Produced through the electrolysis of magnesium chloride.
Chlorine Gas: A byproduct of the electrolysis process.
Applications De Recherche Scientifique
Magnesium chloride has a wide range of applications in scientific research:
Biology: Employed in the separation of serum high-density lipoprotein and as an anesthetic for cephalopods.
Medicine: Utilized as a source of magnesium ions, which are essential for many cellular activities.
Industry: Applied in low-temperature deicing of highways, sidewalks, and parking lots.
Mécanisme D'action
Magnesium chloride exerts its effects by acting as a cofactor in numerous enzymatic reactions
Propriétés
Formule moléculaire |
ClMg+ |
|---|---|
Poids moléculaire |
59.76 g/mol |
Nom IUPAC |
magnesium;chloride |
InChI |
InChI=1S/ClH.Mg/h1H;/q;+2/p-1 |
Clé InChI |
UMLYWWAZKXNCCM-UHFFFAOYSA-M |
SMILES canonique |
[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)


![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)



![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)



